p-Tolyl p-toluenethiosulfonate

Description

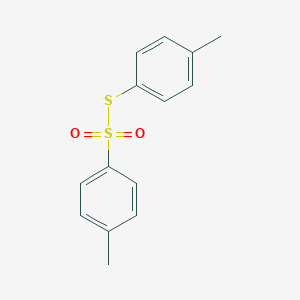

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(4-methylphenyl)sulfonylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S2/c1-11-3-7-13(8-4-11)17-18(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAROCRPZOYKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951951 | |

| Record name | S-(4-Methylphenyl) 4-methylbenzene-1-sulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2943-42-2 | |

| Record name | S-(4-Methylphenyl) 4-methylbenzenesulfonothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolyl p-toluenethiosulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(4-Methylphenyl) 4-methylbenzene-1-sulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of p-Tolyl p-toluenethiosulfonate?

An In-Depth Technical Guide to the Mechanism of Action of p-Tolyl p-toluenethiosulfonate

Abstract

This compound (TsS-p-Tol) is a disulfide-containing organic compound widely utilized in chemical synthesis and increasingly recognized for its potent effects in biological systems. Its primary mechanism of action revolves around its function as a highly efficient thiol-modifying agent. This guide provides a detailed examination of the chemical reactivity of TsS-p-Tol, its specific interaction with protein cysteine residues leading to S-thiolation, the downstream consequences for protein function and cellular signaling, and robust methodologies for studying these effects. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action.

Introduction: The Chemical Identity and Significance of this compound

This compound, also known as S-p-Tolyl p-toluenesulfonothioate, is an aromatic thiosulfonate ester.[1][2] Structurally, it consists of two p-tolyl groups linked by a thiosulfonate bridge (-S-SO₂-). Thiosulfonates are a class of compounds known for their unique reactivity, particularly towards soft nucleophiles like thiols.[3] This reactivity profile makes TsS-p-Tol and related compounds valuable tools in both synthetic chemistry and biochemistry for the controlled formation of disulfide bonds.[3]

In a biological context, the thiol group of cysteine residues in proteins is a primary target. Cysteine thiols are critical for a vast array of protein functions, including enzymatic catalysis, structural integrity, and redox sensing.[4][5] The ability of TsS-p-Tol to selectively and efficiently modify these residues makes it a powerful probe for studying protein function and a potential modulator of cellular processes governed by redox signaling.

| Compound Property | Value |

| Molecular Formula | C₁₄H₁₄O₂S₂[1] |

| Molecular Weight | 278.39 g/mol [1] |

| Appearance | White crystalline solid[1] |

| Melting Point | 75-82 °C[1][2] |

| Reactivity Class | Electrophilic Sulfenylating Agent |

| Primary Biological Target | Cysteine Residue Thiols |

The Core Mechanism: Thiol-Thiosulfonate Exchange

The central mechanism of action of this compound is a thiol-disulfide exchange reaction, specifically a nucleophilic attack on the electrophilic sulfenyl sulfur atom of the thiosulfonate group.

Causality of the Reaction: The reactivity of the thiosulfonate is dictated by the polarization of the S-S bond. The sulfur atom bonded to two oxygen atoms (the sulfonyl sulfur) is highly electron-deficient, which inductively withdraws electron density from the adjacent sulfenyl sulfur. This makes the sulfenyl sulfur atom highly electrophilic and susceptible to attack by nucleophiles.

Among biological nucleophiles, the thiolate anion (R-S⁻) of a deprotonated cysteine residue is an exceptionally soft and potent nucleophile, making it the preferred reaction partner for thiosulfonates in a physiological environment.[3] The reaction proceeds rapidly and with high selectivity, even in aqueous conditions.[3]

The reaction proceeds as follows:

-

A protein cysteine residue's thiol group (Protein-SH), which exists in equilibrium with its more reactive thiolate form (Protein-S⁻), acts as the nucleophile.

-

The thiolate attacks the electrophilic sulfenyl sulfur of TsS-p-Tol.

-

This attack cleaves the S-SO₂ bond, resulting in the formation of a new, asymmetric mixed disulfide between the protein and the p-tolyl group (Protein-S-S-p-Tol).

-

The leaving group is the p-toluenesulfinate anion (p-Tol-SO₂⁻).

This process, known as S-tolylation or more broadly as S-thiolation, effectively caps the cysteine residue.

Biological Consequences of Protein S-Thiolation

The covalent modification of cysteine residues by TsS-p-Tol can have profound effects on protein structure and function, thereby impacting cellular homeostasis. This process is analogous to the endogenous post-translational modification of S-glutathiolation, where glutathione is attached to protein thiols under conditions of oxidative stress.[5][6][7]

Key Biological Impacts:

-

Enzyme Inhibition/Activation: If the modified cysteine is part of an enzyme's active site, S-thiolation will typically lead to reversible inhibition of catalytic activity. Conversely, modification of allosteric cysteine residues can sometimes activate certain proteins.

-

Disruption of Protein Structure: Cysteine residues are often involved in forming structural disulfide bonds. The modification of a free cysteine can prevent the formation of necessary structural bonds or disrupt tertiary and quaternary protein structures.

-

Interference with Redox Signaling: Many signaling pathways are regulated by the redox state of specific cysteine residues on proteins (e.g., kinases, phosphatases, transcription factors). By modifying these critical thiols, TsS-p-Tol can hijack these pathways, mimicking a state of oxidative stress.[8]

-

Protective Capping: In contexts of severe oxidative stress, S-thiolation can serve a protective role. By capping a reactive thiol as a mixed disulfide, it prevents its irreversible oxidation to sulfinic or sulfonic acid, preserving the potential for the protein to be regenerated by cellular reducing systems (e.g., the thioredoxin or glutaredoxin systems).[7]

Experimental Protocol: Detection of Protein S-Thiolation

To investigate the mechanism of TsS-p-Tol, it is essential to have a robust method for detecting the specific S-thiolation of proteins. The following protocol is a validated "thiol-switch" methodology adapted for this purpose. This approach allows for the specific detection of cysteine residues that have been modified by TsS-p-Tol.

Principle of the Assay: The protocol involves three main stages:

-

Blocking: All free, unmodified cysteine thiols are irreversibly blocked.

-

Reduction: The mixed disulfide bonds formed by TsS-p-Tol are selectively cleaved, re-exposing the thiol group.

-

Labeling: These newly exposed thiols are then labeled with a reporter tag (e.g., biotin) for detection.

Materials:

-

Cells or purified protein of interest.

-

This compound (TsS-p-Tol).

-

Lysis Buffer (e.g., RIPA buffer, containing protease inhibitors).

-

Blocking Buffer: Lysis buffer containing 50 mM N-Ethylmaleimide (NEM).

-

Reducing Agent: 10 mM Dithiothreitol (DTT).

-

Labeling Reagent: 10 mM Biotin-iodoacetamide (BIAM) or another thiol-reactive biotin probe.[9]

-

SDS-PAGE and Western blotting reagents.

-

Streptavidin-HRP conjugate for detection.

Step-by-Step Methodology:

-

Treatment:

-

Treat cultured cells with the desired concentration of TsS-p-Tol (e.g., 10-100 µM) for a specified time. Include a vehicle-treated control (e.g., DMSO). For in vitro studies, incubate the purified protein with TsS-p-Tol.

-

-

Lysis and Blocking of Free Thiols:

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells directly in 1 mL of pre-chilled Blocking Buffer (Lysis Buffer + 50 mM NEM).

-

Causality: This step is critical. NEM is a potent and irreversible alkylating agent that blocks all free thiols present at the time of lysis.[9] This ensures that the only thiols detected later are those that were initially capped by TsS-p-Tol.

-

Incubate on ice for 30 minutes.

-

-

Protein Precipitation and Removal of Excess NEM:

-

Precipitate the proteins using acetone or trichloroacetic acid (TCA) to remove excess, unreacted NEM, which would interfere with subsequent steps.

-

Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with cold acetone. Resuspend the pellet in a suitable buffer (e.g., 1% SDS in PBS).

-

-

Selective Reduction of Mixed Disulfides:

-

Add DTT to the resuspended protein solution to a final concentration of 10 mM.

-

Incubate for 1 hour at room temperature.

-

Causality: DTT is a strong reducing agent that will cleave the disulfide bond in the S-thiolated proteins (Protein-S-S-p-Tol), liberating the original cysteine thiol (Protein-SH).

-

-

Labeling of Newly Exposed Thiols:

-

Add Biotin-iodoacetamide (BIAM) to a final concentration of 10 mM.

-

Incubate for 1 hour at room temperature in the dark.

-

Causality: BIAM will specifically and irreversibly react with the thiols that were just unmasked by DTT, thus tagging the proteins that were originally modified by TsS-p-Tol.[9]

-

-

Analysis by Western Blot:

-

Quench the labeling reaction with excess β-mercaptoethanol.

-

Separate the biotin-labeled proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a Streptavidin-HRP conjugate.

-

Detect the signal using an appropriate chemiluminescent substrate. An increase in signal in the TsS-p-Tol-treated lane compared to the control indicates protein S-thiolation.

-

Conclusion

The mechanism of action of this compound is defined by its highly specific and efficient reaction with cysteine thiols. This reaction, a thiol-thiosulfonate exchange, leads to the formation of a mixed disulfide, a post-translational modification known as S-thiolation. This modification can profoundly alter protein function, disrupt cellular signaling, and mimic the effects of oxidative stress. The ability to induce S-thiolation in a controlled manner makes TsS-p-Tol a valuable chemical tool for probing the role of cysteine residues in protein function and for studying the complex landscape of redox biology. The experimental protocols outlined herein provide a robust framework for researchers to investigate and validate these mechanistic interactions in their systems of interest.

References

-

3Books.

-

10Chemical Communications (RSC Publishing).

-

11Chemical Communications (RSC Publishing).

-

12PubMed Central.

-

13ResearchGate.

-

6PubMed Central.

-

9PubMed Central.

-

1ChemBK.

-

PubMed.

-

8PubMed Central.

-

MDPI.

-

LookChem.

-

PubMed.

-

PubMed.

-

PubMed.

Sources

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Modification of Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein sulfhydryls and their role in the antioxidant function of protein S-thiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MEASUREMENT AND IDENTIFICATION OF S-GLUTATHIOLATED PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein S-thiolation and dethiolation during the respiratory burst in human monocytes. A reversible post-translational modification with potential for buffering the effects of oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein S-thiolation targets glycolysis and protein synthesis in response to oxidative stress in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] A thiol-thiosulfonate reaction providing a novel strategy for turn-on thiol sensing. | Semantic Scholar [semanticscholar.org]

- 11. A thiol–thiosulfonate reaction providing a novel strategy for turn-on thiol sensing - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Cyclic Thiosulfonates for Thiol-Mediated Uptake: Cascade Exchangers, Transporters, Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

p-Tolyl p-toluenethiosulfonate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of p-Tolyl p-toluenethiosulfonate

Abstract

This guide provides a comprehensive overview of the synthesis, purification, and characterization of S-(p-Tolyl) 4-methylbenzenethiosulfonate, a significant reagent in organic synthesis. Intended for researchers and professionals in chemical and pharmaceutical development, this document details a reliable synthetic protocol, explores the underlying reaction mechanism, and outlines modern analytical techniques for structural verification and purity assessment. By integrating field-proven insights with established scientific principles, this guide serves as an authoritative resource for the practical application and understanding of this compound.

Introduction and Physicochemical Properties

This compound, also known as S-(p-Tolyl) 4-methylbenzenethiosulfonate, is a symmetrical aromatic thiosulfonate ester. Its structure, featuring a disulfide bond with one sulfur atom in a higher oxidation state, makes it a valuable reagent for introducing the p-toluenesulfenyl group into molecules. It is frequently employed in the synthesis of various sulfur-containing compounds, including unsymmetrical disulfides and sulfur heterocycles.[1] The compound is a white crystalline solid, generally stable under standard laboratory conditions, and soluble in several common organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | S-(4-methylphenyl) 4-methylbenzenesulfonothioate | [2] |

| CAS Number | 2943-42-2 | [2] |

| Molecular Formula | C₁₄H₁₄O₂S₂ | [1][2] |

| Molecular Weight | 278.39 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 75-82 °C | [1][2] |

| Density | 1.28 g/cm³ | [2] |

| Solubility | Soluble in methanol, ethanol, chloroform | [1] |

Synthesis Methodology

The synthesis of thiosulfonates can be achieved through various routes, often involving the oxidation of thiols or disulfides, or the reaction of sulfonyl derivatives with sulfur nucleophiles.[3][4][5] A prevalent and reliable method involves the reaction between a p-toluenesulfonyl chloride and a p-toluenethiol derivative. This approach is advantageous due to the commercial availability and stability of the starting materials.

Reaction Principle and Mechanism

The core of the synthesis is the formation of an S-S bond between the electrophilic sulfur of a sulfonyl moiety and the nucleophilic sulfur of a thiol. A common strategy is the reaction of two equivalents of a sodium p-toluenesulfinate. In this disproportionation reaction, one molecule is oxidized to the sulfonic acid, while the other is reduced and couples to form the thiosulfonate. However, a more controlled synthesis involves the reaction of p-toluenesulfonyl chloride with p-toluenethiol in the presence of a base.

The reaction mechanism proceeds via a nucleophilic attack by the thiolate anion (formed by the deprotonation of the thiol by a base like pyridine) on the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This attack results in the displacement of the chloride ion, a good leaving group, to form the thiosulfonate product.

Sources

An In-depth Technical Guide to p-Tolyl p-toluenethiosulfonate: Properties, Synthesis, and Applications in Drug Development

Introduction: Unveiling a Key Sulfenylating Agent

In the landscape of modern organic synthesis and drug discovery, reagents that enable the precise and selective introduction of functional groups are of paramount importance. Among these, sulfur-containing compounds have carved out a significant niche, owing to the unique chemical properties of the sulfur atom. p-Tolyl p-toluenethiosulfonate (PTS-PTS), also known as S-p-Tolyl p-toluenesulfonothioate, stands out as a versatile and powerful electrophilic sulfenylating agent. Its utility extends from the construction of complex sulfur-containing heterocycles to the selective modification of biomolecules, a critical application in the development of novel therapeutics.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and application, and insights into its growing role in the field of drug development. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their work.

Core Physical and Spectroscopic Properties

This compound is a white crystalline solid at room temperature, a physical characteristic that facilitates its handling and storage in a laboratory setting.[1] Its solubility in common organic solvents such as methanol, chloroform, and ethanol allows for its use in a variety of reaction conditions.[1] A summary of its key physical properties is provided in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2943-42-2 | [1] |

| Molecular Formula | C₁₄H₁₄O₂S₂ | [1] |

| Molecular Weight | 278.39 g/mol | [1] |

| Appearance | White to almost white crystalline solid | [1] |

| Melting Point | 75-82 °C | [1] |

| Boiling Point (Predicted) | 432.5 ± 48.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.28 g/cm³ | [1] |

| Flash Point (Predicted) | 215.4 °C | [1] |

| Solubility | Soluble in methanol, chloroform, ethanol | [1] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct singlets for the two methyl groups on the aromatic rings. The aromatic protons would appear as two sets of AA'BB' systems, characteristic of para-substituted benzene rings.

-

¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbons, the distinct aromatic carbons (ipso, ortho, meta, para), and the carbons of the sulfonyl and sulfenyl groups. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfur-oxygen bonds.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including cleavage of the S-S bond and loss of the sulfonyl and sulfenyl moieties.

Chemical Properties and Reactivity: The Heart of its Utility

The chemical reactivity of this compound is dominated by the nature of the thiosulfonate linkage (-SO₂-S-). This functional group renders the sulfenyl sulfur atom (the sulfur atom bonded to the second p-tolyl group) highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its application as a p-tolylsulfenylating agent.

Mechanism of Sulfenylation

The reaction with a generic nucleophile (Nu⁻) proceeds via a nucleophilic substitution at the sulfenyl sulfur. The p-toluenesulfinate anion acts as a good leaving group, stabilized by resonance.

This reactivity makes this compound an excellent reagent for the formation of unsymmetrical disulfides, thioethers, and other sulfur-containing compounds.

Reaction with Thiols: A Gateway to Bioconjugation

One of the most significant applications of this compound in drug development is its reaction with thiols, particularly the cysteine residues in peptides and proteins. The thiol group of cysteine is a soft nucleophile and readily attacks the electrophilic sulfenyl sulfur of the thiosulfonate.

This reaction is highly selective for cysteine over other nucleophilic amino acid side chains under physiological conditions, making it a valuable tool for bioconjugation. The resulting mixed disulfide can serve as a protecting group for the cysteine thiol or as a reactive handle for further functionalization. Thiosulfonates have been developed as a new class of cysteine protease inhibitors, highlighting their potential in targeting enzymes with active site cysteines.[3][4]

Synthesis of this compound

Several methods exist for the synthesis of symmetrical aryl thiosulfonates.[5][6][7] A common and reliable approach involves the reaction of a sulfonyl chloride with a reducing agent to form a sulfinate, which is then coupled with a sulfenyl halide. An alternative one-pot synthesis can be achieved through the reductive coupling of arenesulfonyl chlorides.

Experimental Protocol: Synthesis from p-Toluenesulfonyl Chloride

This protocol is a representative method adapted from general procedures for the synthesis of symmetrical thiosulfonates.[5][6]

Step 1: Preparation of Sodium p-Toluenesulfinate

-

In a round-bottom flask equipped with a mechanical stirrer, add sodium sulfite (e.g., 1.2 equivalents) and sodium bicarbonate (e.g., 1.2 equivalents) to water.

-

Heat the mixture to 70-80 °C with stirring.

-

Slowly add p-toluenesulfonyl chloride (1.0 equivalent) in portions over 1-2 hours, maintaining the temperature.

-

After the addition is complete, continue stirring at 70-80 °C for an additional hour.

-

Allow the mixture to cool to room temperature, which will cause the sodium p-toluenesulfinate to crystallize.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

This step involves the in situ generation of p-toluenesulfenyl chloride and its reaction with the sulfinate from Step 1. This should be performed in a fume hood with appropriate safety precautions.

-

Suspend sodium p-toluenesulfinate (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

-

In a separate flask, prepare a solution of p-toluenesulfenyl chloride. This can be generated by reacting di-p-tolyl disulfide with a chlorinating agent like sulfuryl chloride (SO₂Cl₂).

-

Slowly add the solution of p-toluenesulfenyl chloride to the suspension of sodium p-toluenesulfinate at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol) to yield pure this compound.

Applications in Drug Development and Medicinal Chemistry

The unique reactivity of this compound and related thiosulfonates has led to their emergence as valuable tools in drug discovery and development.

Cysteine Protease Inhibition

Cysteine proteases are a class of enzymes that play crucial roles in various diseases, including parasitic infections and cancer. The active site of these enzymes contains a nucleophilic cysteine residue. Thiosulfonates, including the p-tolyl derivative, can act as covalent inhibitors by reacting with this active site cysteine, forming a mixed disulfide and inactivating the enzyme.[3][4] The tunability of the aryl groups on the thiosulfonate allows for the optimization of inhibitor potency and selectivity.

Anticancer Agents

Thiosulfonates have shown promise as anticancer agents.[6] Their mechanism of action can involve the disruption of cellular redox balance and the covalent modification of key proteins involved in cancer cell proliferation and survival. The ability of thiosulfonates to selectively react with cysteine residues in proteins like protein disulfide isomerase (PDI) is an area of active investigation for the development of targeted cancer therapies.[8]

Peptide and Protein Modification

The selective modification of cysteine residues in peptides and proteins is a powerful strategy for introducing probes, labels, or for creating peptide-drug conjugates. This compound provides a means to install a "p-tolylsulfenyl" handle onto a peptide, which can then be used in subsequent chemical transformations. This approach is valuable for studying protein function and for the construction of complex biotherapeutics.

Safety and Handling

This compound is an organic compound that should be handled with appropriate safety precautions in a laboratory setting. It may cause irritation to the eyes, skin, and respiratory system.[1] Therefore, the use of personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin. In case of accidental contact, the affected area should be flushed immediately with copious amounts of water.

Conclusion

This compound is a reagent of significant value to the modern medicinal chemist and drug development professional. Its well-defined reactivity as a potent electrophilic sulfenylating agent, coupled with its stability and ease of handling, makes it an attractive tool for a range of applications. From the selective modification of cysteine residues in complex biomolecules to its emerging role in the development of novel anticancer agents and enzyme inhibitors, this compound offers a unique chemical handle for addressing contemporary challenges in drug discovery. As our understanding of the intricate roles of sulfur-containing modifications in biological systems continues to grow, the importance of reagents like this compound is poised to expand even further.

References

-

This compound - Introduction. ChemBK. [Link]

-

Synthesis of Thiosulfonates. Organic Chemistry Portal. [Link]

-

Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. PubMed Central (PMC). [Link]

-

Methyl p-toluenesulfonate. PubChem. [Link]

-

Synthetic applications of p-toluenesulfonyl chloride: A recent update. SVKM's Institute of Pharmacy, Dhule. [Link]

-

Highly tunable thiosulfonates as a novel class of cysteine protease inhibitors with anti-parasitic activity against Schistosoma mansoni. PubMed. [Link]

-

PREPARATION AND SPECTRAL PROPERTIES OF SYMMETRICAL S-ARYL ARENESULFONOTHIOATES (THIOSULFONATES). Taylor & Francis Online. [Link]

-

1H and 13C NMR spectra of compound 2a. [Link]

-

The development of thiosulfonates as cysteine protease inhibitors. Enlighten Theses. [Link]

-

Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. ResearchGate. [Link]

-

¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

- 1. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Highly tunable thiosulfonates as a novel class of cysteine protease inhibitors with anti-parasitic activity against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The development of thiosulfonates as cysteine protease inhibitors - Enlighten Theses [theses.gla.ac.uk]

- 5. Thiosulfonate synthesis by S-S coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to p-Tolyl p-toluenethiosulfonate: Synthesis, Mechanism, and Application in Thiol Modification

Abstract

This technical guide provides a comprehensive overview of p-Tolyl p-toluenethiosulfonate (TPTS), a key reagent in chemical synthesis and biomedical research. We will delve into its fundamental chemical properties, provide a detailed synthesis protocol, and explore its primary application as a potent thiol-modifying agent. The document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical insights into the utility of this compound. We will explain the chemical principles that make TPTS an effective sulfenylating agent and illustrate its mechanism of action, which is central to its use in modifying cysteine residues in proteins and other biological thiols.

Core Compound Identification and Physicochemical Properties

This compound, also known as S-p-Tolyl 4-methylbenzenesulfonothioate, is a symmetrical aromatic thiosulfonate ester.[1][2] Its structure consists of two p-tolyl groups bridged by a thiosulfonate linkage (-S-S(=O)₂-). This unique arrangement makes it a valuable electrophilic sulfur donor.

Molecular Structure:

-

Canonical SMILES: CC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)C[1]

-

InChI Key: HSAROCRPZOYKGS-UHFFFAOYSA-N[1]

The compound's key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2943-42-2 | [1][2][3] |

| Molecular Formula | C₁₄H₁₄O₂S₂ | [1][2][3] |

| Molecular Weight | 278.39 g/mol | [1][2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 75-82 °C | [1][2] |

| Boiling Point | 432.5 °C at 760 mmHg | [1] |

| Solubility | Soluble in methanol, chloroform, ethanol | [2] |

Synthesis of this compound

The synthesis of thiosulfonates like TPTS is typically achieved through the reaction of a sulfonyl chloride with a thiol in the presence of a base. This method is efficient and provides a high yield of the desired product. The causality behind this choice is the high reactivity of the sulfonyl chloride electrophile with the thiolate nucleophile, which is readily formed from the corresponding thiol in a basic medium.

Experimental Protocol: Synthesis from p-Toluenesulfonyl Chloride and p-Thiocresol

This protocol describes a representative laboratory-scale synthesis.

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

p-Thiocresol (4-methylbenzenethiol)

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve p-thiocresol (1.0 equivalent) and pyridine (1.1 equivalents) in dichloromethane. Cool the mixture to 0 °C using an ice bath.

-

Addition of Reactant: Dissolve p-toluenesulfonyl chloride (1.05 equivalents) in a minimal amount of dichloromethane and add it dropwise to the stirred reaction mixture over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.

Caption: Mechanism of thiol modification by this compound.

Applications in Drug Development and Research

-

Cysteine Modification: In drug development, understanding the role of specific cysteine residues in protein function is critical. TPTS can be used to selectively block or "cap" cysteine residues, allowing researchers to study the impact of this modification on enzyme activity, protein folding, or protein-protein interactions.

-

Synthesis of Biologically Active Compounds: TPTS serves as a building block for creating molecules with specific therapeutic properties. [2]By introducing a disulfide bond, researchers can develop prodrugs that are activated under specific reducing conditions within the body or design molecules that target thiol-containing enzymes.

-

Formation of Sulfur Heterocycles: It is a valuable reagent for synthesizing various sulfur-containing heterocyclic compounds, which are scaffolds present in many pharmaceuticals. [2]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazards: The compound may cause irritation to the skin, eyes, and respiratory system. [2]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [4][5]* Handling: Use this compound in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors. [4]Avoid direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Keep away from sources of ignition, high temperatures, and strong oxidizing agents. [2][4]

Conclusion

This compound is a highly versatile and effective reagent with a well-defined mechanism of action. Its primary role as a sulfenylating agent makes it an indispensable tool for researchers in organic synthesis and drug development, particularly for the targeted modification of cysteine residues and the synthesis of complex sulfur-containing molecules. Understanding its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in a research setting.

References

Sources

An In-depth Technical Guide to p-Tolyl p-toluenethiosulfonate: A Cornerstone Reagent in Modern Organic Chemistry

Foreword: The Unsung Hero of Disulfide Chemistry

In the vast armamentarium of organic synthesis, certain reagents, while not always in the limelight, form the bedrock of countless elegant molecular constructions. p-Tolyl p-toluenethiosulfonate, often referred to as TsS-Ts, is one such indispensable tool. For researchers, synthetic chemists, and professionals in drug development, this unassuming white solid offers a robust and versatile platform for the introduction of sulfur functionalities and, most notably, the construction of disulfide bonds – a critical linkage in a myriad of biologically active molecules, from peptides and proteins to complex natural products. This guide aims to provide a comprehensive technical overview of this reagent, from its historical roots and synthesis to its mechanistic nuances and diverse applications, empowering the reader to leverage its full potential in their scientific endeavors.

Historical Perspective and the Genesis of a Reagent

The journey of this compound is intrinsically linked to the broader exploration of organosulfur chemistry. While a definitive "discovery" paper solely dedicated to this specific molecule is elusive in early literature, its emergence can be traced back to the foundational work on the synthesis and reactivity of thiosulfonates in the early to mid-20th century. The general class of thiosulfonates was recognized for its utility in forming disulfides, and the symmetrical nature of the p-tolyl derivative, derived from readily available starting materials like p-toluenesulfonyl chloride, made it an attractive and stable reagent for study and application. Early investigations into the oxidation of thiols and disulfides, as well as the reactions of sulfonyl halides, paved the way for the reliable preparation of this and other aryl thiosulfonates.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use.

| Property | Value | Reference(s) |

| Chemical Name | S-(4-methylphenyl) 4-methylbenzenesulfonothioate | [1] |

| Common Names | This compound, TsS-Ts, p-Tolyl thiotosylate | |

| CAS Number | 2943-42-2 | [2] |

| Molecular Formula | C₁₄H₁₄O₂S₂ | [1] |

| Molecular Weight | 278.39 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 75-82 °C | [1][3] |

| Solubility | Soluble in many organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water. | [1] |

| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place away from moisture. |

Spectroscopic Characterization:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to be relatively simple and symmetric. Two distinct singlets for the methyl protons (δ ≈ 2.4 ppm) and two sets of doublets in the aromatic region (δ ≈ 7.2-7.8 ppm) corresponding to the two non-equivalent aromatic protons on each ring are anticipated.

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum should display signals for the methyl carbons (δ ≈ 21 ppm) and the aromatic carbons, including the quaternary carbons attached to the sulfur atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorptions corresponding to the sulfonyl group (S=O stretching) in the regions of approximately 1325-1300 cm⁻¹ (asymmetric stretch) and 1150-1120 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show the molecular ion peak (m/z = 278), along with characteristic fragmentation patterns involving the cleavage of the S-S and S-C bonds.

Synthesis of this compound: A Practical Guide

Several methods have been developed for the synthesis of thiosulfonates. For this compound, the most common and practical approach involves the reaction of a sulfonyl derivative with a thiol or its precursor.

Synthesis from p-Toluenesulfonyl Chloride and p-Toluenethiol

This is a widely used laboratory-scale synthesis due to the commercial availability of the starting materials.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Detailed Experimental Protocol:

-

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

p-Toluenethiol (TsSH)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-toluenethiol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq) dropwise to the stirred solution.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane.

-

Add the solution of p-toluenesulfonyl chloride dropwise to the cooled reaction mixture over a period of 30 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to afford a white crystalline solid.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: p-Toluenesulfonyl chloride is moisture-sensitive and will hydrolyze to p-toluenesulfonic acid. Therefore, anhydrous solvents and a dry atmosphere are crucial for high yields.

-

Use of a Base: A non-nucleophilic base like triethylamine or pyridine is required to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Controlled Addition at Low Temperature: The reaction is exothermic. Slow addition of the sulfonyl chloride at 0 °C helps to control the reaction rate and minimize the formation of side products.

-

Aqueous Workup: The series of washes removes unreacted starting materials, the hydrochloride salt of the base, and other water-soluble impurities. The bicarbonate wash specifically neutralizes any remaining acidic components.

Mechanism of Action: The Electrophilic Sulfur Center

The synthetic utility of this compound stems from the electrophilic nature of the sulfenyl sulfur atom (the sulfur atom bonded to the other sulfur and the tolyl group). The adjacent electron-withdrawing sulfonyl group polarizes the S-S bond, making the sulfenyl sulfur susceptible to nucleophilic attack.

Figure 2: General mechanism of nucleophilic attack on this compound.

The reaction with a nucleophile (Nu⁻) proceeds via a nucleophilic substitution on the sulfenyl sulfur, with the p-toluenesulfinate anion acting as an excellent leaving group. This reactivity allows for the facile transfer of the p-tolylthio (p-TsS) group to a wide range of nucleophiles.

Applications in Organic Synthesis and Drug Development

The ability of this compound to act as a potent sulfenylating agent has led to its widespread use in several key areas of organic synthesis.

Synthesis of Unsymmetrical Disulfides

One of the most significant applications of this compound is in the synthesis of unsymmetrical disulfides. This is particularly valuable in medicinal chemistry and peptide synthesis, where disulfide bridges play a crucial role in determining the three-dimensional structure and biological activity of molecules.

Workflow for Unsymmetrical Disulfide Synthesis:

Figure 3: Workflow for the synthesis of unsymmetrical disulfides.

This methodology provides a controlled and high-yielding route to unsymmetrical disulfides, avoiding the statistical mixtures often obtained from the oxidation of a mixture of two different thiols.

Introduction of the Thiotolyl Group

This compound serves as an excellent reagent for the introduction of a p-tolylthio group onto carbon and heteroatom nucleophiles. This can be a key step in the synthesis of complex molecules, where the thioether linkage can be further manipulated or may be an integral part of the final target's structure.

Role in the Synthesis of Biologically Active Molecules

The disulfide bond is a critical structural motif in numerous pharmaceuticals and natural products. For instance, many peptide hormones, such as oxytocin and vasopressin, contain disulfide bridges that are essential for their biological function. The synthesis of these and other complex molecules often relies on the controlled formation of disulfide bonds, a process where reagents like this compound can be instrumental. While direct citation of its use in the synthesis of a specific blockbuster drug is not always prominent, its application in the foundational methodologies for disulfide bond formation is well-established in the chemical literature that underpins these synthetic endeavors.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Irritant: It is an irritant to the eyes, skin, and respiratory system.[1]

-

Handling: Should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Storage: Store in a tightly sealed container in a cool, dry place to prevent hydrolysis.

Conclusion and Future Outlook

This compound has solidified its position as a reliable and versatile reagent in organic synthesis. Its ease of preparation, stability, and predictable reactivity make it an invaluable tool for the construction of disulfide bonds and the introduction of sulfur functionalities. As the demand for complex, sulfur-containing molecules in drug discovery and materials science continues to grow, the importance of foundational reagents like this compound will undoubtedly endure. Future developments may focus on expanding its application in novel synthetic methodologies, including flow chemistry and biocatalysis, further enhancing its utility for the scientific community.

References

-

ChemBK. This compound. [Link]

-

LookChem. This compound. [Link]

-

PHYWE. Preparation of p-toluenesulfonic acid. [Link]

-

YouTube. p-Toluenesulfonic acid synthesis and para sulfonation. [Link]

- Google Patents.

-

Organic Syntheses. p-TOLUENESULFONIC ANHYDRIDE. [Link]

-

Organic Syntheses. ETHYNYL p-TOLYL SULFONE. [Link]

-

Organic Syntheses. p-Toluenesulfonic acid, butyl ester. [Link]

- Google Patents.

-

PubMed. Low Level Determination of P-Toluenesulfonate and Benzenesulfonate Esters in Drug Substance by High Performance Liquid chromatography/mass Spectrometry. [Link]

-

ResearchGate. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. [Link]

-

ChemBK. This compound. [Link]

-

NIST WebBook. Benzenesulfonyl chloride, 4-methyl-. [Link]

-

NIST WebBook. P-toluene sulfonic acid monohydrate. [Link]

-

LookChem. This compound. [Link]

-

ResearchGate. FT-IR spectrum of LTPTM crystal. [Link]

-

ResearchGate. A) Mass spectrum of p-toluenesulfonic acid (Mmonoiso = 172.0194 Da).... [Link]

-

SpectraBase. p-Toluenesulfonic acid. [Link]

-

The Royal Society of Chemistry. d3ma00823a1.pdf. [Link]

-

ResearchGate. The Chemical Methods of Disulfide Bond Formation and Their Applications to Drug Conjugates. [Link]

-

ResearchGate. (PDF) Azodicarboxylate‐Mediated Peptide Cyclisation: Application to Disulfide Bond Formation in Solution and Solid Phase. [Link]

-

PlumX. Chapter 27. Peptide Synthesis. [Link]

-

Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

-

Pentelute Lab. Rapid Flow-Based Peptide Synthesis. [Link]

-

PMC. Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

-

Preprints.org. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]

-

ChemInform Abstract. Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. [Link]

-

Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. [Link]

-

figshare. Synthesis of S‑Aryl Phosphorothioates by Copper-Catalyzed Phosphorothiolation of Diaryliodonium and Arenediazonium Salts. [Link]

-

PubChem. p-Toluenesulfenyl chloride. [Link]

-

Mass Spectrometry: Fragmentation. Mass Spectrometry: Fragmentation. [Link]

-

1H and 13C NMR spectra of compound 2a:. 1H and 13C NMR spectra of compound 2a:. [Link]

Sources

An In-depth Technical Guide to p-Tolyl p-toluenethiosulfonate as an Electrophilic Sulfenylating Agent

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Tolyl p-toluenethiosulfonate, often abbreviated as TsSTs or p-TsS-SO2-p-Tol, stands as a cornerstone reagent in modern organic synthesis for the introduction of sulfenyl groups. As a stable, crystalline solid, it offers significant advantages in handling and reactivity over volatile and odorous thiols or corrosive sulfenyl halides. This guide provides a comprehensive overview of its synthesis, mechanistic action, and diverse applications. We delve into its role as a potent electrophilic sulfenylating agent, detailing its reaction with a wide array of nucleophiles to form critical C-S and S-S bonds. Particular emphasis is placed on its utility in the formation of unsymmetrical disulfides, the α-sulfenylation of carbonyl compounds, and its application in the strategic construction of disulfide bridges in peptide and protein chemistry. Detailed, field-tested protocols and mechanistic diagrams are provided to empower researchers in leveraging this versatile reagent for complex molecular synthesis and drug development.

Introduction: The Need for a Superior Sulfenylating Agent

The incorporation of sulfur-containing moieties is a fundamental strategy in medicinal chemistry and materials science, as these functional groups are prevalent in numerous bioactive molecules and functional materials.[1] The sulfenyl group (-SR), in particular, is a key component of disulfide bonds that dictate the tertiary structure of proteins and peptides.[2][3] Historically, the introduction of this group has relied on reagents like thiols, disulfides, and sulfenyl chlorides, which are often plagued by issues of foul odor, high volatility, low stability, and harsh reaction conditions.

This compound emerged as a superior alternative. It is an odorless, crystalline solid that is easy to handle and store.[4] Its reactivity is predicated on the inherent polarity of the thiosulfonate S-S bond, where the sulfur atom bonded to the sulfonyl group is highly electrophilic, making it susceptible to attack by a broad range of nucleophiles. This reaction proceeds under mild conditions, with the p-toluenesulfinate anion serving as an excellent leaving group, thereby driving the reaction to completion. This guide explores the fundamental chemistry and practical applications of this indispensable reagent.

Physicochemical & Safety Data

A thorough understanding of a reagent's properties is critical for its effective and safe use in the laboratory.

| Property | Value | Reference |

| Chemical Name | S-(4-methylphenyl) 4-methylbenzenesulfonothioate | [4][5] |

| Synonyms | This compound, TsSTs | [5] |

| Molecular Formula | C₁₄H₁₄O₂S₂ | [4][5] |

| Molecular Weight | 278.39 g/mol | [4][5] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 75-82 °C | [4][5] |

| Solubility | Soluble in organic solvents like chloroform, ethanol, methanol. | [4] |

Safety Information: this compound may cause irritation to the eyes, skin, and respiratory system. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. Avoid inhalation of dust or contact with skin.[4]

Synthesis of the Reagent

The accessibility of this compound is enhanced by straightforward and efficient synthetic routes. A common and effective method is the copper-catalyzed reductive homocoupling of p-toluenesulfonyl chloride. This approach utilizes an inexpensive catalyst and a mild reductant, offering good yields and functional group tolerance.[6]

Workflow for Synthesis via Reductive Homocoupling

Caption: General workflow for the synthesis of this compound.

Mechanism of Electrophilic Sulfenylation

The utility of thiosulfonates like this compound stems from their function as electrophilic sulfenylating agents.[1] The S-S bond is polarized due to the electron-withdrawing nature of the adjacent sulfonyl (-SO₂) group. This renders the sulfenyl sulfur atom (attached to the tolyl group) electrophilic and susceptible to nucleophilic attack.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic sulfur atom. This results in the cleavage of the S-S bond, transferring the p-tolylsulfenyl group (-S-Tol) to the nucleophile. The p-toluenesulfinate anion (Tol-SO₂⁻) is displaced as a stable leaving group, which is a key thermodynamic driving force for the reaction.

Caption: General mechanism of electrophilic sulfenylation.

Key Applications in Organic Synthesis

The mild and selective nature of this compound makes it a valuable tool for a variety of transformations.

Formation of Disulfide Bonds

One of the most powerful applications is the synthesis of unsymmetrical disulfides. This is particularly crucial in peptide chemistry, where precise disulfide bridges are required to achieve the correct protein fold and biological activity.[3] The reaction of a free thiol (R-SH) with this compound provides the desired unsymmetrical disulfide (R-S-S-Tol) in high yield.

Sulfenylation of Carbon Nucleophiles

Dual-Functionality and Atom Economy

Recent advancements have shown that thiosulfonates can act as dual-functional reagents, where both the sulfenyl and sulfonyl fragments are incorporated into the final product.[1][7] These 1,n-thiosulfonylation reactions proceed with 100% atom economy, representing an elegant and efficient method for synthesizing complex organosulfur compounds.[7]

Detailed Experimental Protocols

The following protocols are provided as self-validating systems, outlining the causality behind the experimental choices.

Protocol 1: Synthesis of an Unsymmetrical Disulfide from a Thiol

This protocol describes the reaction of a generic thiol with this compound to form an unsymmetrical disulfide, a key step in peptide modification.

Step-by-Step Methodology:

-

Dissolution: Dissolve the thiol (1.0 eq) in a suitable solvent such as methanol or a buffered aqueous solution at room temperature. The solvent choice is critical to ensure solubility of the starting material.

-

Base Addition: Add a mild base, such as triethylamine (TEA) or sodium bicarbonate (1.1 eq), to the solution. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which is essential for initiating the reaction.

-

Reagent Addition: Add a solution of this compound (1.05 eq) in the same solvent dropwise over 5-10 minutes. The slight excess of the sulfenylating agent ensures complete consumption of the starting thiol.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting thiol is consumed (typically 1-4 hours).

-

Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove the base and the p-toluenesulfinate salt.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure unsymmetrical disulfide.

Caption: Experimental workflow for unsymmetrical disulfide synthesis.

Protocol 2: α-Sulfenylation of a Ketone

This protocol details the introduction of a p-tolylsulfenyl group at the α-position of a ketone, creating a valuable synthetic intermediate.

Step-by-Step Methodology:

-

Enolate Formation: Dissolve the ketone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to -78 °C using a dry ice/acetone bath. This prevents side reactions.

-

Base Addition: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq). The LDA quantitatively deprotonates the α-carbon to form the lithium enolate. Stir for 30-60 minutes at -78 °C to ensure complete formation.

-

Sulfenylation: Prepare a solution of this compound (1.1 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. The low temperature controls the reactivity and prevents over-alkylation or other side reactions.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature over 2-3 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography to obtain the pure α-sulfenylated ketone.

Conclusion

This compound is a robust and highly effective electrophilic sulfenylating agent that has secured a permanent place in the synthetic chemist's toolbox. Its stability, ease of handling, and predictable reactivity under mild conditions make it a superior choice for the construction of C-S and S-S bonds. From the precise formation of disulfide bridges in complex peptides to the efficient synthesis of sulfur-containing building blocks, this reagent facilitates transformations that are critical for advancing drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a foundation for its continued and innovative application in the field.

References

- 1,n-Thiosulfonylation using thiosulfonates as dual functional reagents. (URL: )

- 1,n-Thiosulfonylation using thiosulfonates as dual functional reagents (2022). (URL: )

- p-Tolyl p-toluenethiosulfon

-

Thiosulfonates as Emerging Reactants: Synthesis and Applications. (2020). (URL: [Link])

-

Research Progress in Synthesis and Application of Thiosulfonates. (2021). (URL: [Link])

-

Catalyst‐Free Synthesis of Thiosulfonates and 3‐Sulfenylindoles from Sodium Sulfinates in Water. (2023). (URL: [Link])

-

Disulfide bond formation in peptides. (1997). Methods in Enzymology. (URL: [Link])

-

Disulfide Bond Formation in Peptides. (2001). Current Protocols in Protein Science. (URL: [Link])

-

This compound - LookChem. (URL: [Link])

Sources

- 1. ccspublishing.org.cn [ccspublishing.org.cn]

- 2. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Theoretical and Practical Guide to the Reactivity of p-Tolyl p-toluenethiosulfonate: From First Principles to Drug Development Applications

Abstract

This technical guide provides a comprehensive examination of the reactivity of p-Tolyl p-toluenethiosulfonate (PTS-TS). Moving beyond a simple recitation of facts, this document synthesizes fundamental principles of organic chemistry with computational insights and practical experimental methodologies. We will explore the electrophilic nature of the thiosulfonate linkage, delve into its interactions with biological nucleophiles, and contextualize its reactivity within the demanding landscape of modern drug discovery and development. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking a deeper understanding of this versatile sulfur-containing reagent.

Introduction: The Thiosulfonate Functional Group - A Latent Electrophile

This compound, with the molecular formula C14H14O2S2, is a white crystalline solid soluble in various organic solvents.[1] At its core, the reactivity of PTS-TS is dictated by the unique electronic properties of the thiosulfonate (-S-SO2-) functional group. This moiety can be conceptualized as a disulfide with one sulfur atom in a higher oxidation state. This polarization renders the sulfenyl sulfur (the sulfur atom single-bonded to another sulfur and a carbon) electrophilic and susceptible to nucleophilic attack.

Thiosulfonates, as a class of compounds, are pivotal synthons in organic chemistry, enabling the synthesis of various thioethers and sulfones.[2] Furthermore, certain thiosulfonate compounds have demonstrated promising biological activities, including anti-viral and anti-fungal properties, underscoring their relevance in medicinal chemistry.[2]

Theoretical Framework for the Reactivity of this compound

The reactivity of PTS-TS is fundamentally governed by the principles of electrophile-nucleophile interactions. The Hard and Soft Acids and Bases (HSAB) theory provides a robust framework for predicting the selectivity of these reactions.[3] The sulfenyl sulfur in PTS-TS is considered a "soft" electrophile due to its polarizability. Consequently, it preferentially reacts with "soft" nucleophiles, such as the thiolate anions of cysteine residues in proteins.[3]

The Nucleophilic Attack: A Mechanistic Perspective

The canonical reaction of PTS-TS involves the nucleophilic attack on the electrophilic sulfenyl sulfur. This results in the cleavage of the sulfur-sulfur bond and the formation of a new sulfur-nucleophile bond, with the p-toluenesulfinate anion acting as a good leaving group.

The reaction with a generic nucleophile (Nu-) can be depicted as follows:

Figure 1: Generalized mechanism of nucleophilic attack on this compound.

Computational Modeling of Reactivity: Insights from Density Functional Theory (DFT)

While experimental studies provide invaluable data, computational methods like Density Functional Theory (DFT) offer a powerful lens to probe the intrinsic reactivity of molecules like PTS-TS. DFT calculations can elucidate the electronic structure, map the electrostatic potential, and model the transition states of reactions, providing a quantitative basis for understanding reactivity.[4]

For PTS-TS, DFT studies would likely focus on:

-

Frontier Molecular Orbital (FMO) Analysis: The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of reactivity. The LUMO of PTS-TS is expected to be localized on the S-S bond, indicating its susceptibility to nucleophilic attack.

-

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution within a molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. The sulfenyl sulfur of PTS-TS would exhibit a significant positive electrostatic potential.

-

Calculation of Reaction Barriers: By modeling the reaction pathway of PTS-TS with various nucleophiles, the activation energy (reaction barrier) can be calculated. Lower activation energies correspond to faster reaction rates, allowing for a theoretical ranking of nucleophile reactivity.

Experimental Validation of Reactivity

Theoretical predictions of reactivity must be substantiated by rigorous experimental data. A suite of well-established analytical techniques can be employed to characterize the reactivity of PTS-TS.

Kinetic Studies using UV-Vis Spectroscopy

The reaction of PTS-TS with a chromophoric nucleophile can be conveniently monitored using UV-Vis spectroscopy. By following the change in absorbance over time at a specific wavelength, the reaction rate constant can be determined.

Experimental Protocol: Kinetic Analysis of PTS-TS with a Thiol Nucleophile

-

Preparation of Stock Solutions:

-

Prepare a stock solution of PTS-TS in a suitable organic solvent (e.g., acetonitrile).

-

Prepare a stock solution of a thiol nucleophile (e.g., glutathione) in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

-

Reaction Initiation:

-

In a quartz cuvette, mix the buffered solution and the PTS-TS stock solution.

-

Initiate the reaction by adding the thiol stock solution and immediately start recording the absorbance at a predetermined wavelength (e.g., the wavelength corresponding to the formation of the product or consumption of the reactant).

-

-

Data Analysis:

-

Plot the absorbance versus time.

-

Fit the data to the appropriate integrated rate law (e.g., pseudo-first-order if the nucleophile is in large excess) to determine the observed rate constant (k_obs).

-

Repeat the experiment with varying concentrations of the nucleophile and plot k_obs versus [Nucleophile] to determine the second-order rate constant.

-

Product Identification and Characterization using Mass Spectrometry and NMR

The identity of the reaction products can be unequivocally confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Technique | Information Provided |

| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z) of the product, confirming its molecular weight. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, including the connectivity of atoms and their chemical environment. |

Implications and Applications in Drug Development

The predictable and selective reactivity of thiosulfonates, including PTS-TS, makes them valuable tools in drug development.

Covalent Inhibitors and Disulfide-Bond Disrupting Agents

The ability of thiosulfonates to react with cysteine residues is exploited in the design of covalent inhibitors.[4] These drugs form a permanent covalent bond with their target protein, leading to irreversible inhibition. This is particularly relevant for targeting enzymes with a cysteine in their active site.

Cyclic thiosulfonates, for instance, have been investigated as "Disulfide-bond Disrupting Agents" (DDAs) in cancer therapy.[4][5] These agents can covalently modify cysteine residues in proteins like protein disulfide isomerase (PDI), disrupting their function and inducing apoptosis in cancer cells.[4]

Figure 2: The role of thiosulfonate reactivity in the drug development pipeline.

Antioxidant Properties

Some thiosulfonate compounds have demonstrated antioxidant activity.[6] They can neutralize free radicals and protect cells from oxidative damage.[6] This property is attributed to their ability to interact with and modulate the cellular redox environment, for example, by reacting with glutathione.[6]

Potential Genotoxic Impurities

It is important to note that the reactivity of sulfonate esters, which are structurally related to thiosulfonates, can also pose a risk in pharmaceutical manufacturing. Alkyl p-toluenesulfonates are considered potential genotoxic impurities (PGIs) due to their ability to alkylate DNA.[7][8] Therefore, careful control and monitoring of such impurities are crucial during drug substance manufacturing.[7][8]

Conclusion

This compound is more than just a simple organic reagent; it is a molecule whose reactivity can be understood through fundamental chemical principles and leveraged for sophisticated applications in drug development. Its electrophilic sulfenyl sulfur provides a reactive handle for engaging with biological nucleophiles, a property that has been artfully exploited in the design of targeted covalent inhibitors and other therapeutic agents. A thorough understanding of its theoretical reactivity, coupled with robust experimental validation, is paramount for unlocking the full potential of this versatile chemical entity. As our ability to predict and control chemical reactivity continues to advance, the role of thiosulfonates in medicinal chemistry is poised to expand even further.

References

-

ChemBK. This compound - Introduction. [Link]

-

Gattas-Asfura, K. M., et al. (2022). Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. ChemMedChem, e202200165. [Link]

-

Wang, X., et al. (2021). Research Progress in Synthesis and Application of Thiosulfonates. Chinese Journal of Organic Chemistry, 41(8), 2969-2983. [Link]

-

Möller, H., Björkner, B., & Bruze, M. (1996). Clinical reactions to systemic provocation with gold sodium thiomalate in patients with contact allergy to gold. British Journal of Dermatology, 135(3), 423-427. [Link]

-

Harasym, T. O., et al. (2021). Antioxidant Activity of Thiosulfonate Compounds in Experiments in Vitro and in vivo. Biointerface Research in Applied Chemistry, 11(4), 11849-11861. [Link]

-

LookChem. This compound. [Link]

-

Ghorai, M. K., & Kumar, A. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Results in Chemistry, 5, 100812. [Link]

-

Harpp, D. N., Gleason, J. G., & Ash, D. K. (1971). Correction. The Chemistry of Thiosulfonates and Related Derivatives. Nucleophilic Reactions on Sulfenyl Sulfur. The Journal of Organic Chemistry, 36(23), 3627-3627. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 86030, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 222524, o-Tolyl p-toluenesulfonate. [Link]

-

Girolami, G. S. p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). [Link]

-

Gattas-Asfura, K. M., et al. (2022). Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. ChemMedChem, 17(9), e202200165. [Link]

-

Doorn, J. A., & Petersen, D. R. (2012). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Archives of biochemistry and biophysics, 520(1), 24-31. [Link]

-

Mondal, J., & Bhaumik, A. (2018). Sustainable synthesis of thiosulfonates and disulfides by molybdenum-catalyzed selective oxidation of thiols. Green Chemistry, 20(13), 3053-3063. [Link]

-

Guchhait, S. K., & Shee, S. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 85570, p-Toluenesulfonate. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Detection of Ethyl p-toluenesulfonate in Drugs_Chemicalbook [chemicalbook.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Spectroscopic Characterization of p-Tolyl p-Toluenethiosulfonate: A Technical Guide

Introduction: p-Tolyl p-toluenethiosulfonate, also known as S-(p-tolyl) 4-methylbenzenesulfonothioate, is a symmetrical aromatic thiosulfonate. Compounds of this class are of significant interest in organic synthesis, serving as versatile reagents for the introduction of sulfenyl and sulfonyl groups. A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its reactivity in chemical transformations. This guide provides an in-depth analysis of the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum Data

| m/z (relative intensity) | Proposed Fragment Ion |

| 278 (M+) | Molecular Ion |

| 155 | [C₇H₇SO₂]⁺ (p-toluenesulfonyl cation) |

| 123 | [C₇H₇S]⁺ (p-tolylthio cation) |

| 91 | [C₇H₇]⁺ (tropylium cation) |

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M+) at m/z 278, corresponding to its molecular weight.[2] The fragmentation of the molecular ion is anticipated to be dominated by the cleavage of the S-S bond, which is the weakest bond in the molecule. This primary fragmentation event would lead to the formation of two key fragment ions: the p-toluenesulfonyl cation ([C₇H₇SO₂]⁺) at m/z 155 and the p-tolylthio cation ([C₇H₇S]⁺) at m/z 123.

The p-toluenesulfonyl cation (m/z 155) is a very stable and commonly observed fragment in the mass spectra of tosyl-containing compounds. Further fragmentation of this ion is less likely under standard EI conditions. The p-tolylthio cation (m/z 123) can also be observed. A prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), is also expected. This highly stable carbocation is formed through the loss of a sulfur-containing radical from the p-tolylthio fragment or rearrangement and fragmentation of the p-toluenesulfonyl fragment.

Caption: Predicted Mass Fragmentation Pathway of this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Analysis: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

Data Acquisition: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The mass spectrum is recorded, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methyl (CH₃) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1350-1300 | Asymmetric SO₂ stretch | Sulfonyl |

| 1150-1120 | Symmetric SO₂ stretch | Sulfonyl |

| 820-800 | C-H bend (out-of-plane) | 1,4-disubstituted aromatic |

Interpretation of the Infrared Spectrum